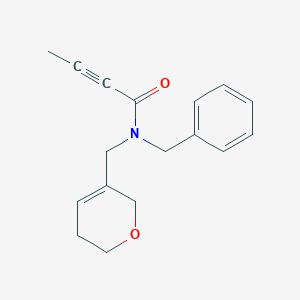
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and biological research. This compound is commonly referred to as BDP and is a member of the but-2-ynamide family of compounds. BDP is synthesized through a multistep process that involves the use of various reagents and catalysts.
科学研究应用
BDP has shown potential applications in drug synthesis and biological research. It has been used as a building block in the synthesis of various compounds such as pyranopyrazoles and pyrazolopyridines, which have shown promising biological activities. BDP has also been used as a ligand in the synthesis of metal complexes that have shown potential applications in catalysis and as antimicrobial agents. In biological research, BDP has been used as a tool to study the mechanism of action of various enzymes and proteins.
作用机制
The mechanism of action of BDP is not well understood. However, it is believed to act as an inhibitor of various enzymes and proteins by binding to their active sites. This binding results in the inhibition of the enzyme or protein's activity, leading to various biological effects.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDP has antimicrobial activity against various bacterial strains. It has also been shown to have anticancer activity against various cancer cell lines. In vivo studies have shown that BDP has analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of BDP is its versatility in drug synthesis and biological research. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation of BDP is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are various future directions for the research and development of BDP. One direction is the synthesis of new compounds using BDP as a building block. These compounds could have potential applications in drug synthesis and biological research. Another direction is the development of new metal complexes using BDP as a ligand. These complexes could have potential applications in catalysis and as antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of BDP and its potential applications in various biological systems.
合成方法
The synthesis of BDP involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 3,6-dihydro-2H-pyran-5-carboxaldehyde with benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound. The final step involves the reaction of the intermediate compound with N-bromosuccinimide in the presence of a catalyst such as copper(II) sulfate to form BDP.
属性
IUPAC Name |
N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18(12-15-8-4-3-5-9-15)13-16-10-6-11-20-14-16/h3-5,8-10H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJBTDNWGZONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2630257.png)
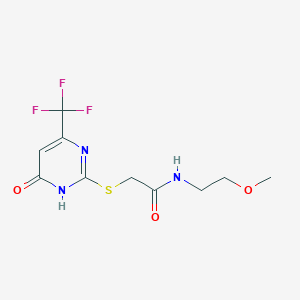
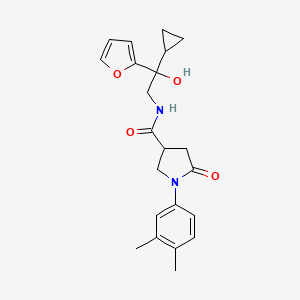
![2-(4-methylphenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2630264.png)
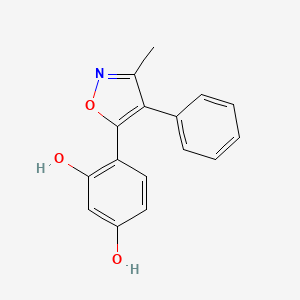
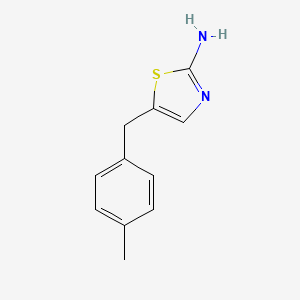
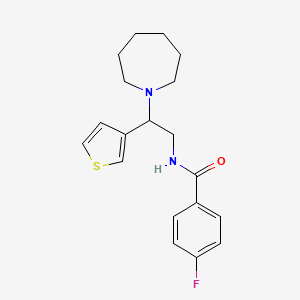
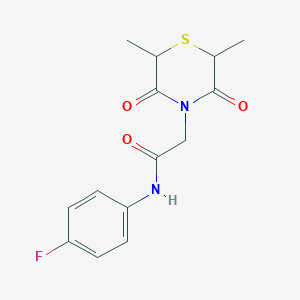
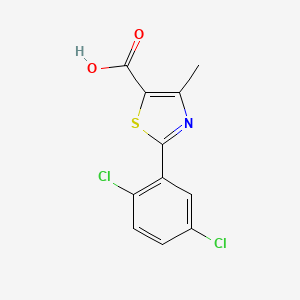
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2630274.png)
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
![2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid](/img/structure/B2630277.png)
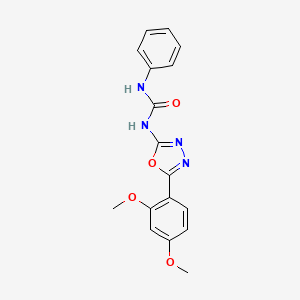
![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)